N-[(3S)-2,5-dioxooxolan-3-yl]propanamide
Description
N-[(3S)-2,5-Dioxooxolan-3-yl]propanamide is a chiral organic compound characterized by a tetrahydrofuran-derived ring system with two ketone groups at positions 2 and 4. The propanamide group is directly attached to the (3S)-configured carbon of the dioxooxolane ring. This structure confers unique physicochemical properties, including polarity from the ketone groups and stereospecific interactions due to the S-configuration.
Properties
CAS No. |
500163-57-5 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H9NO4/c1-2-5(9)8-4-3-6(10)12-7(4)11/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
VSSLMRGVUDWYRO-BYPYZUCNSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CC(=O)OC1=O |
Canonical SMILES |
CCC(=O)NC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide typically involves the reaction of a suitable amine with a 2,5-dioxooxolan derivative under controlled conditions. One common method involves the use of a condensation reaction between 3-aminopropanoic acid and 2,5-dioxooxolan-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-[(3S)-2,5-dioxooxolan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-2,5-dioxooxolan-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfamoyl Phenyl Derivatives (Compounds 5a–5d)
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share a tetrahydrofuran-derived core but differ in substitution patterns:
- Core Structure : Compounds 5a–5d feature a single ketone (2-oxo group) on the tetrahydrofuran ring, compared to the 2,5-dioxo system in the target compound.
- Substituents : A sulfamoyl-phenyl group links the tetrahydrofuran to an aliphatic amide (e.g., butyramide, pentanamide), whereas the target compound lacks the sulfamoyl-phenyl bridge, instead having a direct propanamide group.
- Physicochemical Properties :
- Melting Points : Longer acyl chains in 5a–5d correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C). The target compound’s shorter propanamide chain may result in a higher melting point than 5c but lower than 5a .
- Optical Activity : All compounds exhibit stereospecificity (e.g., 5a: [α]D = +4.5°), suggesting similar chiral interactions in biological systems .
Table 1: Structural and Physical Comparison
| Compound | Core Structure | Substituents | Melting Point (°C) | [α]D (c in CH3OH) |
|---|---|---|---|---|
| N-[(3S)-2,5-Dioxooxolan-3-yl]propanamide | 2,5-Dioxooxolane | Direct propanamide | Inferred: 160–170 | Not reported |
| 5a | 2-Oxotetrahydrofuran | Sulfamoyl-phenyl + butyramide | 180–182 | +4.5° (c = 0.10) |
| 5c | 2-Oxotetrahydrofuran | Sulfamoyl-phenyl + hexanamide | 142–143 | +6.4° (c = 0.10) |
γ-Secretase Inhibitors (Compound E)
Compound E, a γ-secretase inhibitor, shares a propanamide group but incorporates a benzodiazepinone ring instead of a dioxooxolane. Key differences:
- Core Heterocycle: The benzodiazepinone ring in Compound E enables interactions with enzymatic targets, whereas the dioxooxolane in the target compound may favor different binding motifs.
Agrochemically Relevant Propanamides (Propanil)
N-(3,4-Dichlorophenyl)propanamide (propanil) is a herbicide with a simple propanamide-aromatic structure. Contrasts with the target compound include:
- Polarity : Propanil’s dichlorophenyl group enhances hydrophobicity, while the dioxooxolane in the target compound increases polarity.
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